Cyclohexyl 2-cyanoacrylate

Adhesive bond durability Hydrolytic stability Metal bonding

Cyclohexyl 2-cyanoacrylate is a cycloalkyl ester of 2-cyanoacrylic acid belonging to the cyanoacrylate family of rapid, moisture-initiated anionic-polymerization adhesives. Unlike its widely deployed linear alkyl counterparts—ethyl, methyl, n-butyl, and 2-octyl cyanoacrylates—the cyclohexyl ester bears a secondary cyclic side chain of six carbon atoms.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 10151-78-7
Cat. No. B155686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 2-cyanoacrylate
CAS10151-78-7
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC=C(C#N)C(=O)OC1CCCCC1
InChIInChI=1S/C10H13NO2/c1-8(7-11)10(12)13-9-5-3-2-4-6-9/h9H,1-6H2
InChIKeyILRMPAUJTPZAIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl 2-Cyanoacrylate (CAS 10151-78-7) for Scientific and Industrial Procurement: A Comparative Baseline


Cyclohexyl 2-cyanoacrylate is a cycloalkyl ester of 2-cyanoacrylic acid belonging to the cyanoacrylate family of rapid, moisture-initiated anionic-polymerization adhesives [1]. Unlike its widely deployed linear alkyl counterparts—ethyl, methyl, n-butyl, and 2-octyl cyanoacrylates—the cyclohexyl ester bears a secondary cyclic side chain of six carbon atoms. This structural distinction alters the polymer's thermal degradation kinetics, hydrolytic stability, and thermomechanical profile [2][3]. The compound is encountered in both adhesive formulations and niche advanced-material applications where the balance of hydrophobicity, glass-transition temperature, and degradation order diverges meaningfully from short-chain linear homologs.

Wet-environment bonding Cycloaliphatic side chain supports reported moisture-resistant bond retention vs. linear alkyl esters
Thermal processing stability Reported slower thermal degradation and unique first-order kinetics compared to methyl/ethyl cyanoacrylates
Reduced-fuming handling Predicted substantially lower vapour pressure may reduce operator exposure and ventilation burden

Why Cyclohexyl 2-Cyanoacrylate Cannot Be Replaced by Generic Ethyl or Butyl Cyanoacrylates


Cyanoacrylate esters are not interchangeable monomers. The ester side chain governs the polymer's hydrolytic degradation rate, glass-transition temperature, mechanical stiffness, and long-term bond durability under moisture [1]. Ethyl cyanoacrylate—the workhorse of consumer and general industrial instant adhesives—suffers severe strength loss under wet or humid conditions [2]. n-Butyl and 2-octyl esters offer flexibility but at the cost of reduced thermal resistance and lower cohesive strength. Cyclohexyl 2-cyanoacrylate occupies a distinct position: its cyclic side chain confers both enhanced water resistance relative to ethyl and higher thermal rigidity than flexible linear-chain esters. The evidence below demonstrates that selecting a cyanoacrylate without considering these side-chain-driven performance gaps can lead to premature bond failure in moisture-exposed metal joints, unpredictable thermal degradation behavior, or inappropriate thermomechanical properties for the intended application.

Cyclohexyl 2-CA
Ethyl 2-CA
Wet strength retention
Reported ~87% retained after 80 d wet, 40°C
Reported ~45% retained under identical conditions
Thermal degradation rank
Ranked 5th of 7, slower than ethyl; first-order kinetics
Ranked 2nd fastest; half-order kinetics
Ambient volatility
Predicted b.p. ~282 °C (760 mmHg); lower fuming
B.p. ~150–170 °C; known lachrymator

Quantitative Differentiation Guide for Cyclohexyl 2-Cyanoacrylate: Head-to-Head and Class-Level Evidence


Superior Wet-Strength Retention on Steel: Cyclohexyl vs. Ethyl Cyanoacrylate After 80-Day Water Immersion at 40°C

In a direct comparative shear-strength study on cleaned steel lap-shear specimens, cyclohexyl cyanoacrylate retained 87% of initial bond strength after 80 days of continuous immersion in tap water at 40°C, whereas ethyl cyanoacrylate retained only 45% under identical conditions [1]. Under dry 40°C aging, cyclohexyl retained 83% strength compared to 75% for ethyl. The near-equivalence of wet and dry strength retention for cyclohexyl indicates that water ingress does not significantly accelerate bond degradation for this monomer, a critical differentiator for applications in humid, condensing, or periodically submerged environments.

Wet strength retention
Head-to-head
87% vs. 45% after 80 d water immersion, 40°C on steel
Reported wet-bond retention advantage supports moisture-resistant application selection
Data from patent GB2447933A; confirm substrate and cure conditions
Adhesive bond durability Hydrolytic stability Metal bonding

Distinct Thermal Degradation Kinetic Order: First-Order for Poly(cyclohexyl 2-cyanoacrylate) vs. Half-Order for Methyl, Ethyl, Isopropyl, and n-Butyl Homologs

Under nitrogen at 230–160°C, poly(cyclohexyl 2-cyanoacrylate) thermally degrades with first-order kinetics with respect to polymer concentration, whereas the polymers of methyl, ethyl, isopropyl, n-butyl, 2-ethylhexyl, and isobutyl cyanoacrylates all follow half-order degradation kinetics [1]. This mechanistic difference—attributed to the steric and electronic influence of the cyclohexyl side chain—implies a fundamentally different rate-determining step during thermal depolymerization. For processes where controlled thermal depolymerization is leveraged (e.g., monomer recovery by thermal cracking, or applications where predictable degradation rate is required), the kinetic order determines the mathematical relationship between residual polymer mass and time, directly affecting process design equations.

Thermal degradation rank
Class-level inference
Ranked 5th of 7 polycyanoacrylates; first-order kinetics unique among tested alkyl esters
Reported slower degradation may support higher-temperature processing window
Ranking from Otsu 1966; no absolute rate constants reported
Thermal degradation kinetics Polymer depolymerization Monomer recovery processes

Glass Transition Temperature Positioning: Poly(cyclohexyl 2-cyanoacrylate) Between Rigid Short-Chain and Flexible Long-Chain Poly(alkyl cyanoacrylates)

The glass transition temperature (Tg) of poly(alkyl 2-cyanoacrylates) is strongly governed by the ester side-chain structure [1]. Published dilatometry data for the homologous series show poly(methyl cyanoacrylate) Tg ≈ 160°C, poly(ethyl) ≈ 138°C, poly(n-butyl) ≈ 90°C, and poly(2-octyl) ≈ 10°C [2]. The cyclohexyl ester, bearing a secondary cyclic six-carbon side chain, yields a polymer whose Tg is approximately 120°C [3], positioning it between the rigid, brittle ethyl derivative and the more flexible n-butyl derivative. This intermediate Tg translates to a balance of ambient-temperature stiffness and elevated-temperature softening that is distinct from both the glassy, low-elongation ethyl polymer and the rubbery, low-strength octyl polymer.

Hydrolytic profile
Class-level inference
Classified as alkyl (slow-degrading, elastic) by Barkan et al. framework
Cycloalkyl structure predicts slower hydrolysis and elastic behavior vs. alkoxy esters
Individual values for cyclohexyl CA not tabulated; class inference only
Glass transition temperature Thermomechanical properties Polymer rigidity

Niche Application as Positive-Tone Electron-Beam Resist: Copolymer of Cyclohexyl 2-Cyanoacrylate for Phase-Shift Mask Fabrication

Poly(cyclohexyl 2-cyanoacrylate-co-ethoxyethyl 2-cyanoacrylate) has been specifically developed and evaluated as a positive-tone electron-beam resist for phase-shift mask fabrication in semiconductor lithography [1]. This application exploits the unique combination of the cyclohexyl group's dry-etch resistance and the copolymer's solubility contrast upon e-beam exposure. By contrast, conventional ethyl and methyl cyanoacrylate homopolymers are not reported as e-beam resists because they lack the requisite etch selectivity and dissolution behavior. This represents a high-value, application-specific differentiation that places cyclohexyl 2-cyanoacrylate in a distinct procurement category from commodity cyanoacrylate monomers.

Volatility comparison
Cross-study comparable
Predicted b.p. 282°C (cyclohexyl) vs. ~150–170°C (ethyl) at 760 mmHg
Substantially lower predicted vapour pressure supports reduced-fuming handling review
Predicted value; no direct vapour pressure data at 25°C identified
Electron-beam lithography Positive-tone resist Phase-shift mask fabrication

Procurement-Driven Application Scenarios for Cyclohexyl 2-Cyanoacrylate Based on Quantitative Differentiation Evidence


Moisture-Exposed Metal Bonding in Marine, Automotive, and Outdoor Industrial Assemblies

Where steel, aluminum, or other metal substrates must be bonded in environments subject to periodic or continuous water exposure—such as marine hardware, automotive under-hood components, outdoor signage, and HVAC assemblies—cyclohexyl 2-cyanoacrylate is preferred over ethyl cyanoacrylate. The patent-validated data show 87% wet-strength retention vs. 45% for ethyl after 80 days at 40°C immersion [1]. This directly addresses the primary failure mode of standard cyanoacrylate adhesives in damp conditions and reduces the need for secondary mechanical fastening or protective overcoating.

Controlled Thermal Depolymerization for High-Purity Monomer Recovery

Processes that rely on thermal cracking of poly(alkyl cyanoacrylates) to recover high-purity monomer—such as closed-loop recycling of cyanoacrylate waste or synthesis of ultrapure monomer for electronic-grade applications—benefit from the first-order degradation kinetics unique to the cyclohexyl derivative [1]. The predictable exponential decay of polymer mass with time simplifies reactor design and process control compared to the half-order kinetics of methyl, ethyl, and butyl polycyanoacrylates, where the degradation rate slows non-linearly as conversion proceeds.

Intermediate-Temperature Adhesive Applications Requiring Tg Between 90°C and 138°C

In applications demanding sustained adhesive performance at temperatures that would soften n-butyl cyanoacrylate (Tg ≈ 90°C) but do not require the extreme rigidity and brittleness of ethyl (Tg ≈ 138°C) or methyl (Tg ≈ 160°C) polymers, cyclohexyl 2-cyanoacrylate (Tg ≈ 120°C) provides an optimal thermomechanical middle ground [1][2]. Examples include bonding of components in under-hood automotive sensors, industrial oven door assemblies, and certain aerospace non-structural bonding applications where thermal cycling between −40°C and +100°C is expected.

Electron-Beam Lithography Resist Development for Semiconductor Photomask Fabrication

R&D groups developing positive-tone e-beam resists for advanced photomask fabrication can utilize cyclohexyl 2-cyanoacrylate as a co-monomer with ethoxyethyl cyanoacrylate to engineer dry-etch resistance and dissolution contrast [1]. This application scenario is inaccessible to standard ethyl or methyl cyanoacrylate monomers, which lack the requisite etch selectivity, making cyclohexyl 2-cyanoacrylate a unique procurement item for microelectronics materials research.

Application
Selection Property
Validation Focus
Water-Immersed Structural Bonding
Wet bond strength retention
Bond strength after wet aging per application conditions
Elevated-Temperature Bonding
Thermal degradation ranking
Thermal stability under process temperature and time
Low-Odor Laboratory Bonding
Predicted low volatility
Operator exposure and ventilation adequacy
Biomedical Adhesive Screening
Hydrolytic classification (alkyl vs. alkoxy)
Degradation rate and mechanical balance in target use
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